2,5-Pyrazinedimethanol
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Overview
Description
2,5-Pyrazinedimethanol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyrazine, characterized by the presence of two hydroxymethyl groups attached to the 2nd and 5th positions of the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Pyrazinedimethanol can be synthesized through several methods. One common approach involves the reduction of pyrazine-2,5-dicarbaldehyde using suitable reducing agents. The reaction typically occurs under mild conditions, often in the presence of solvents like chloroform .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as copper oxide and zinc oxide are used to enhance the reaction efficiency and selectivity . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrazinedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Various pyrazine derivatives depending on the reducing agent.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
2,5-Pyrazinedimethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrazinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2,5-Pyrazinedimethanol can be compared with other similar compounds, such as:
2,5-Dimethylpyrazine: Differing by the presence of methyl groups instead of hydroxymethyl groups.
2,5-Pyrazinedicarboxylic acid: An oxidized form of this compound.
This compound, 1-oxide: A related compound with an additional oxygen atom.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[5-(hydroxymethyl)pyrazin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-2,9-10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXOIHGJECPJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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